molecular formula C10HClF20O4S B13406937 11Cl-PF3OUdS CAS No. 763051-92-9

11Cl-PF3OUdS

Cat. No.: B13406937
CAS No.: 763051-92-9
M. Wt: 632.60 g/mol
InChI Key: SZVGIJOITCPDPM-UHFFFAOYSA-N
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Description

11-Chloroeicosafluoro-3-oxaundecane-1-sulfonic acid, commonly known as 11Cl-PF3OUdS, is a per- and polyfluoroalkyl substance (PFAS). It is a highly fluorinated compound with unique lipophobic and hydrophobic properties, making it useful in various industrial applications. This compound is a component of F-53B, an industrial product primarily used in China as an alternative to perfluorooctane sulfonate (PFOS) in the chrome plating industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11Cl-PF3OUdS involves the chlorination of eicosafluoro-3-oxaundecane-1-sulfonic acid. The reaction typically requires a chlorinating agent, such as chlorine gas or a chlorinating reagent, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and formulated for use in various applications .

Chemical Reactions Analysis

Types of Reactions

11Cl-PF3OUdS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while substitution reactions can yield various functionalized derivatives of this compound .

Mechanism of Action

The mechanism of action of 11Cl-PF3OUdS involves its interaction with biological molecules and pathways. The compound’s highly fluorinated structure allows it to resist degradation and persist in the environment. It can bind to proteins and other biomolecules, potentially disrupting normal biological functions. The exact molecular targets and pathways involved in its effects are still under investigation .

Properties

CAS No.

763051-92-9

Molecular Formula

C10HClF20O4S

Molecular Weight

632.60 g/mol

IUPAC Name

2-(8-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctoxy)-1,1,2,2-tetrafluoroethanesulfonic acid

InChI

InChI=1S/C10HClF20O4S/c11-7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)35-9(28,29)10(30,31)36(32,33)34/h(H,32,33,34)

InChI Key

SZVGIJOITCPDPM-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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